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Compound of Interest

Compound Name: Luminacin E1

Cat. No.: B15580130 Get Quote

Disclaimer: Extensive searches for "Luminacin E1" did not yield a specific compound with this

designation in scientific literature. It is possible that this name is a synonym for a related

compound, a misnomer, or a novel substance not yet widely documented. The following guide

presents data on closely related and well-documented compounds, primarily Ilamycin E1 (a

potential synonym) and other members of the Luminacin family, to provide relevant physical,

chemical, and biological information for researchers, scientists, and drug development

professionals.

Core Physical and Chemical Properties
Quantitative data for Ilamycin E1, a compound that may be related to the user's query, is

summarized below.

Table 1: Physicochemical Properties of Ilamycin E1
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Property Value Source

Molecular Formula C₅₄H₇₅N₉O₁₁ [1]

Molecular Weight 1026.2 g/mol [1]

IUPAC Name

(2S,5S,8S,11S,14S,17S,20S,2

2S,23R)-5-[(E)-but-2-enyl]-23-

hydroxy-14-[(4-hydroxy-3-

nitrophenyl)methyl]-10,17,19,2

2-tetramethyl-8-[[1-(2-

methylbut-3-en-2-yl)indol-3-

yl]methyl]-2,11-bis(2-

methylpropyl)-1,4,7,10,13,16,1

9-

heptazabicyclo[18.3.1]tetracos

ane-3,6,9,12,15,18,24-heptone

[1]

Monoisotopic Mass 1025.55860424 Da [1]

Note: Further properties such as melting point, solubility, and spectral data for Ilamycin E1 are

not readily available in the public domain and would require experimental determination.

Biological Activity and Signaling Pathways
Luminacins, marine microbial extracts from Streptomyces species, and their analogs have

demonstrated significant anti-tumor effects. Their mechanism of action often involves the

modulation of key cellular signaling pathways.

Induction of Autophagic Cell Death
Luminacin has been shown to exhibit potent cytotoxicity in Head and Neck Squamous Cell

Carcinoma (HNSCC) cells.[2] It inhibits cancer cell growth and progression by inducing

autophagic cell death.[2] This process is a cellular self-degradation mechanism that can be

harnessed to eliminate cancer cells. The treatment with luminacin was found to attenuate the

migration and invasion of HNSCC cells in vitro.[2]

Inhibition of Tumor Growth and Metastasis
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An analog of Luminacin D, HL142, has been found to inhibit ovarian tumor growth and

metastasis.[3][4] This is achieved by suppressing the Epithelial-to-Mesenchymal Transition

(EMT), a process that allows cancer cells to become more motile and invasive.[3][4] The

molecular mechanism behind this involves the attenuation of the Focal Adhesion Kinase (FAK)

and Transforming Growth Factor-beta (TGFβ) signaling pathways.[3][4]

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Luminacin and its

analogs.
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Caption: Luminacin-induced autophagic cell death pathway in HNSCC.
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Caption: Inhibition of EMT by HL142 via TGFβ and FAK pathway attenuation.

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific

findings. Below are summaries of protocols used in the study of Luminacin's biological effects.

Cell Viability and Colony Forming Assays
To assess the cytotoxic effects of Luminacin on HNSCC cell lines, researchers typically employ

cell viability and colony-forming assays.[2]

Cell Viability Assay (e.g., MTT Assay):

HNSCC cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are then treated with varying concentrations of Luminacin for a specified period (e.g.,

24, 48, 72 hours).
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A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added

to each well and incubated to allow for the formation of formazan crystals by metabolically

active cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader. The absorbance is proportional to the number of viable cells.

Colony Forming Assay:

A known number of HNSCC cells are seeded in 6-well plates.

Cells are treated with different concentrations of Luminacin.

The medium is replaced periodically, and the cells are allowed to grow for a period of 1-2

weeks until visible colonies are formed.

Colonies are fixed with a solution like methanol and stained with crystal violet.

The number of colonies containing more than a certain number of cells (e.g., 50) is

counted.

Migration and Invasion Assays
To evaluate the effect of Luminacin on the metastatic potential of cancer cells, migration and

invasion assays are conducted.[2]

Wound Healing Assay (Migration):

HNSCC cells are grown to a confluent monolayer in a multi-well plate.

A scratch or "wound" is created in the monolayer using a sterile pipette tip.

The cells are washed to remove debris and then incubated with media containing different

concentrations of Luminacin.

Images of the wound are captured at different time points (e.g., 0 and 24 hours).
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The rate of wound closure is measured to determine cell migration.

Transwell Invasion Assay:

Transwell inserts with a porous membrane coated with a basement membrane matrix

(e.g., Matrigel) are used.

HNSCC cells, pre-treated with Luminacin, are seeded in the upper chamber of the insert in

serum-free media.

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine

serum).

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the

membrane are removed.

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Note on "E1" in a Chemical Context
It is important to note that "E1" in chemistry typically refers to a unimolecular elimination

reaction.[5][6][7] This is a two-step process where a leaving group departs to form a

carbocation intermediate, followed by the removal of a proton to form a double bond.[5][6][7] It

is plausible that the query "Luminacin E1" could be an intended reference to a chemical

reaction involving a Luminacin compound rather than a specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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